
1,1,1-Triiodoethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Triiodoethane is an organoiodine compound with the molecular formula C2H3I3 It is characterized by the presence of three iodine atoms attached to the same carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,1-Triiodoethane can be synthesized through the iodination of ethane derivatives. One common method involves the reaction of ethane with iodine in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,1-Triiodoethane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in this compound can be substituted by other halogens or functional groups. For example, reaction with chlorine can produce 1,1,1-Trichloroethane.
Reduction Reactions: Reduction of this compound can lead to the formation of ethane or partially iodinated ethanes.
Oxidation Reactions: Oxidation of this compound can yield compounds such as acetic acid or iodoacetic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as chlorine, bromine, or fluorine in the presence of a catalyst.
Reduction Reactions: Reducing agents like hydrogen gas or metal hydrides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution Reactions: 1,1,1-Trichloroethane, 1,1,1-Tribromoethane, etc.
Reduction Reactions: Ethane, partially iodinated ethanes.
Oxidation Reactions: Acetic acid, iodoacetic acid.
Aplicaciones Científicas De Investigación
1,1,1-Triiodoethane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organoiodine compounds.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential use in radiographic imaging due to the high atomic number of iodine, which provides good contrast in imaging techniques.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1,1,1-Triiodoethane involves its interaction with molecular targets through its iodine atoms. The high reactivity of iodine allows this compound to participate in various chemical reactions, including halogenation and dehalogenation processes. These reactions can affect molecular pathways and lead to the formation of different products depending on the reaction conditions.
Comparación Con Compuestos Similares
1,1,1-Trichloroethane: Similar in structure but contains chlorine atoms instead of iodine.
1,1,1-Tribromoethane: Contains bromine atoms instead of iodine.
1,1,1-Tetraiodoethane: Contains four iodine atoms instead of three.
Uniqueness of 1,1,1-Triiodoethane: this compound is unique due to the presence of three iodine atoms, which impart distinct chemical properties such as higher density and reactivity compared to its chloro and bromo analogs. The iodine atoms also enhance its potential use in radiographic imaging and other applications where high atomic number elements are advantageous.
Propiedades
Número CAS |
594-21-8 |
|---|---|
Fórmula molecular |
C2H3I3 |
Peso molecular |
407.76 g/mol |
Nombre IUPAC |
1,1,1-triiodoethane |
InChI |
InChI=1S/C2H3I3/c1-2(3,4)5/h1H3 |
Clave InChI |
BASDZFQDZBHCAV-UHFFFAOYSA-N |
SMILES canónico |
CC(I)(I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


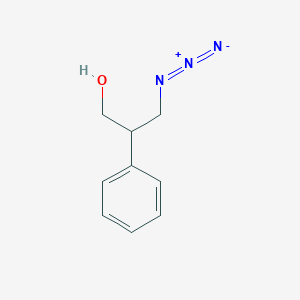

![2H-[1,3]Dioxolo[4,5-F]phthalazine](/img/structure/B14751532.png)
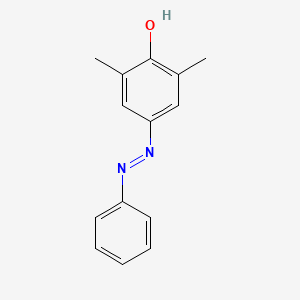
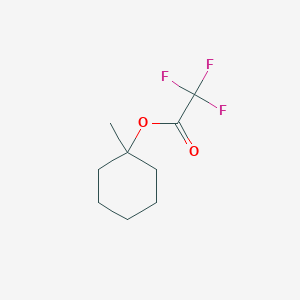
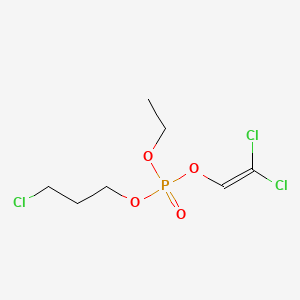
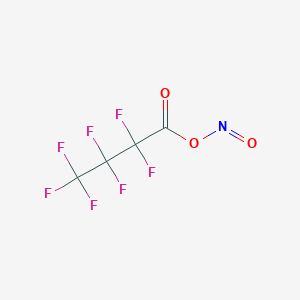

![2-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylimino]-5-[(6-methylpyridin-3-yl)methyl]-5H-pyrimidin-4-one;trihydrochloride](/img/structure/B14751575.png)
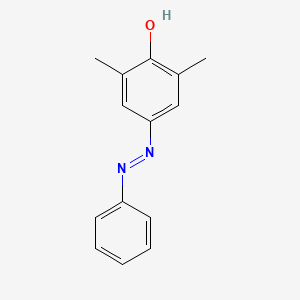
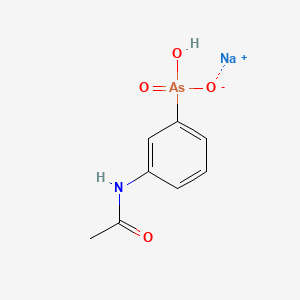
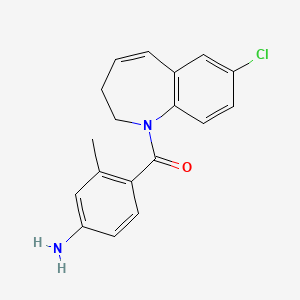
![N-(3-((4aS,5S,7aS)-2-amino-5-(trifluoromethyl)-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-7a-yl)-4-fluorophenyl)-5-(difluoromethyl)pyrazine-2-carboxamide](/img/structure/B14751604.png)

